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Compound of Interest

Compound Name: LDC4297

Cat. No.: B608500 Get Quote

LDC4297: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of LDC4297, a potent and selective inhibitor of Cyclin-Dependent Kinase

7 (CDK7). This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of targeting CDK7.

Chemical Structure and Properties
LDC4297, with the systematic IUPAC name (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-

(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine, is a member of the pyrazolotriazine

class of compounds.[1] Its chemical structure is depicted below.

Chemical Structure of LDC4297

Table 1: Chemical and Physical Properties of LDC4297
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Property Value Reference(s)

IUPAC Name

(R)-N-(2-(1H-pyrazol-1-

yl)benzyl)-8-isopropyl-2-

(piperidin-3-yloxy)pyrazolo[1,5-

a][1][2][3]triazin-4-amine

[1]

Molecular Formula C23H28N8O [2]

Molecular Weight 432.53 g/mol [2]

Canonical SMILES

CC(C)C1=C2N=C(N=C(NCC3

=CC=CC=C3N4C=CN=C4)N2

N=C1)OC5CNCCC5

[4]

Solubility
DMSO: ≥ 60 mg/mL (138.72

mM) Water: Insoluble
[4][5]

Appearance White to off-white solid [3]

CAS Number 1453834-21-3 [3]

Mechanism of Action and Signaling Pathways
LDC4297 is a highly potent and selective, reversible inhibitor of CDK7.[3][6] CDK7 is a key

regulator of two fundamental cellular processes: transcription and cell cycle progression.[7]

As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and

MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and

CDK6, thereby driving the cell cycle.[7][8] Additionally, CDK7 is a subunit of the general

transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA

polymerase II (RNAP II), a critical step for transcription initiation and elongation.[7]

By inhibiting CDK7, LDC4297 disrupts these processes. One of the key downstream effects of

LDC4297 is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[4][9]

In its hypophosphorylated state, Rb binds to E2F transcription factors, preventing the

expression of genes required for S-phase entry. The inhibition of CDK7 can lead to a block in

the cell cycle.
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The antiviral activity of LDC4297, particularly against human cytomegalovirus (HCMV), is

attributed to its multifaceted mechanism of action, including the interference with virus-induced

Rb phosphorylation.[9]

Below are diagrams illustrating the central role of CDK7 in transcription and cell cycle control,

and the proposed mechanism of action for LDC4297.
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Caption: CDK7's role in transcription as part of the TFIIH complex.
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Caption: CDK7's role in cell cycle progression via CAK complex.

Biological Activity
LDC4297 is a highly potent inhibitor of CDK7 with an IC50 value in the sub-nanomolar range.

Its selectivity for CDK7 over other CDKs is a key feature.

Table 2: In Vitro Inhibitory Activity of LDC4297

Target IC50 (nM) Reference(s)

CDK7 0.13 [5]

LDC4297 has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA

viruses. Its efficacy is particularly notable against human cytomegalovirus (HCMV).
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Table 3: Antiviral Activity of LDC4297 (EC50 values)

Virus Cell Line EC50 (µM) Reference(s)

Human

Cytomegalovirus

(HCMV)

HFF 0.0245 [2]

Herpes Simplex Virus-

1 (HSV-1)
HFF 0.02 [3]

Herpes Simplex Virus-

2 (HSV-2)
HFF 0.27 [3]

Varicella-Zoster Virus

(VZV)
HFF 0.06 [3]

Epstein-Barr Virus

(EBV)
- 1.21 [3]

Human Adenovirus 2

(HAdV-2)
- 0.25 [3]

Vaccinia Virus - 0.77 [3]

Human

Immunodeficiency

Virus 1 (HIV-1)

- 1.04 - 1.13 [3]

Influenza A Virus - 0.99 [3]

Pharmacokinetic Properties
In vivo studies in mice have provided initial pharmacokinetic data for LDC4297.

Table 4: Pharmacokinetic Parameters of LDC4297 in CD-1 Mice (100 mg/kg, oral

administration)
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Parameter Value Reference(s)

Tmax (h) 0.5 [2][4]

Cmax (ng/mL) 1297.6 [2][4]

t1/2 (h) 1.6 [2][4]

Bioavailability (%) 97.7 [2][4]

Experimental Protocols
The following are summaries of key experimental protocols used to characterize LDC4297.

In Vitro Kinase Inhibition Assay (LANCE TR-FRET)
This assay is used to determine the potency of LDC4297 against CDK7.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay

measures the phosphorylation of a ULight™-labeled peptide substrate by the

CDK7/CycH/MAT1 complex.

Procedure:

The CDK7/CycH/MAT1 enzyme, substrate, and ATP are incubated with varying

concentrations of LDC4297.

A Europium (Eu)-labeled anti-phospho-antibody is added, which binds to the

phosphorylated substrate.

If phosphorylation occurs, the Eu-donor and ULight™-acceptor are brought into proximity,

resulting in a FRET signal upon excitation.

The signal is measured, and IC50 values are calculated from the dose-response curves.

[9]
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Caption: Workflow for the LANCE TR-FRET kinase inhibition assay.

Antiviral Activity Assay (HCMV GFP-based)
This assay determines the efficacy of LDC4297 in inhibiting viral replication.

Principle: A recombinant HCMV expressing Green Fluorescent Protein (GFP) is used to

infect human foreskin fibroblasts (HFFs). The level of GFP expression is proportional to the

extent of viral replication.

Procedure:

HFFs are infected with the GFP-expressing HCMV.

The infected cells are treated with various concentrations of LDC4297.

After a defined incubation period (e.g., 7 days), the cells are lysed.

The GFP fluorescence is quantified using a fluorometer.

EC50 values are determined from the dose-response inhibition of GFP expression.[9]

Cytotoxicity Assay (Trypan Blue Exclusion)
This assay assesses the toxicity of LDC4297 to cells.

Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while

non-viable cells take up the dye and appear blue.
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Procedure:

Cells are incubated with a range of LDC4297 concentrations for a specific duration.

The cells are then stained with a trypan blue solution.

The number of viable (unstained) and non-viable (blue) cells is counted using a

hemocytometer or an automated cell counter.

The percentage of viable cells is calculated to determine the cytotoxic concentration 50

(CC50).[4]

Synthesis
A detailed, step-by-step synthesis protocol for LDC4297 is not publicly available in the

reviewed literature. The compound was developed by the Lead Discovery Center GmbH

through a medicinal chemistry optimization campaign starting from a kinase-biased compound

library.[9][10] The synthesis is likely a multi-step process typical for complex heterocyclic

molecules, but specific reaction conditions, intermediates, and purification methods have not

been disclosed.

Conclusion
LDC4297 is a highly potent and selective inhibitor of CDK7 with significant potential as a

research tool and a lead compound for the development of novel therapeutics. Its dual

mechanism of action, affecting both transcription and cell cycle progression, makes it a

compelling candidate for oncology and antiviral drug discovery. Further research is warranted

to fully elucidate its therapeutic potential and to develop optimized analogs with improved

pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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